2-Amino-3-(methylamino)quinoxaline

Overview

Description

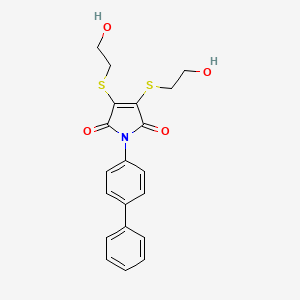

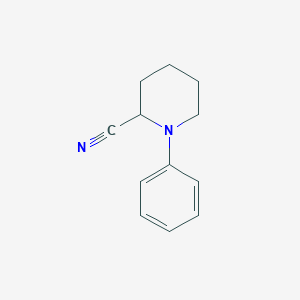

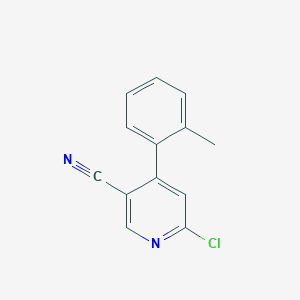

2-Amino-3-(methylamino)quinoxaline is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .

Synthesis Analysis

Quinoxaline derivatives can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . There are different techniques for the synthesis of quinoxaline derivatives, and Doebner–von Miller is one of the well-known classical synthesis protocols .Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a benzene ring fused with a pyrazine ring . The presence of functional groups on the quinoxaline scaffold can significantly influence its physicochemical properties and biological activities .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitutions, and more . The type and position of the substituents on the quinoxaline scaffold can greatly influence the reactivity of the molecule .Physical And Chemical Properties Analysis

Quinoxaline is a stable compound under moderately acidic and alkaline conditions. It is rapidly degraded by dilute hypochlorite . The physical and chemical properties of quinoxaline derivatives can be influenced by the type and position of the substituents on the quinoxaline scaffold .Scientific Research Applications

Metabolism and Cytochrome P450 Activity

- Research shows that the metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) involves the oxidation of the exocyclic amine group forming genotoxic products. This process is catalyzed by human liver microsomes and cytochrome P450 1A2, highlighting the potential use of MeIQx oxidation products as biomarkers of P450 1A2 activity in humans (Turesky et al., 2001).

Antimicrobial Activity

- Quinoxaline and its derivatives, including 2-amino-3-cyanoquinoxaline-1,4-dioxide, have demonstrated antimicrobial activity against bacterial and yeast strains. These findings suggest potential applications in antimicrobial chemotherapy (Vieira et al., 2014).

Hepatocyte Metabolism and Detoxification

- In a study focusing on human hepatocytes, a novel metabolite, 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), was identified as a primary detoxication product of MeIQx metabolism. This metabolite does not induce gene expression in certain strains, indicating its non-toxic nature (Langouët et al., 2001).

Synthesis and Antimicrobial Properties

- The synthesis of 3-methyl-2-[4-(substituted amino carbonyl)anilino] quinoxalines and related compounds has shown antimicrobial activity, suggesting their potential use in medical applications (Refaat et al., 2004).

Use in Asymmetric Hydrogenation

- Quinoxaline derivatives, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used as ligands in rhodium-catalyzed asymmetric hydrogenation. This process is important for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Cellular Impact and Antitumor Effects

- Quinoxaline-1,4-dioxide derivatives have been studied for their bioactivity in various cell lines, including their influence on cell viability, migration, and proliferation, especially in malignant cell lines. This research suggests potential applications in cancer treatment (Silva et al., 2019).

Mechanism of Action

Target of Action

Quinoxaline derivatives have been reported to exhibit various biological activities against many targets, receptors, or microorganisms .

Mode of Action

It’s known that quinoxaline derivatives can interact with their targets and induce changes, leading to their biological effects .

Biochemical Pathways

It’s worth noting that quinoxaline derivatives have been found to impact various biochemical processes .

Pharmacokinetics

It’s known that similar compounds, such as 2-amino-3-methylimidazo[4,5-f]quinoline (iq), are metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .

Result of Action

It’s known that quinoxaline derivatives have shown moderate inhibitory activities against both gram‐positive and ‐negative bacteria compared with reference drugs .

Action Environment

It’s known that the success of similar reactions, such as the suzuki–miyaura (sm) coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Safety and Hazards

Quinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety and hazards associated with specific quinoxaline derivatives would depend on their particular structure and properties.

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . Future research directions could include the development of newer synthetic strategies, novel methodologies to decorate the quinoxaline scaffold with proper functional groups, and exploration of their potential applications in various fields such as medicinal chemistry, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .

Biochemical Analysis

Biochemical Properties

It is known that quinoxaline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on similar compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds are metabolized via cytochrome P4501A2 (CYP1A2) oxidation to form the N-hydroxylamine followed by N2-glucuronidation .

Transport and Distribution

Studies on similar compounds suggest that they may interact with various transporters or binding proteins .

Subcellular Localization

Studies on similar compounds suggest that they may be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name |

3-N-methylquinoxaline-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-11-9-8(10)12-6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXCBTADALEOFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443664 | |

| Record name | N~2~-Methylquinoxaline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452311-42-1 | |

| Record name | N~2~-Methylquinoxaline-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)

![8-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B1624915.png)

![N7-(3-Chlorophenyl)-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624917.png)